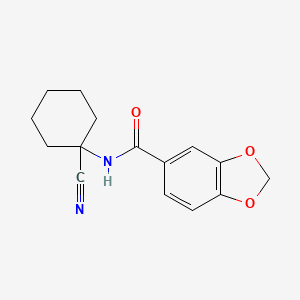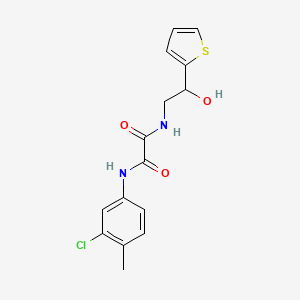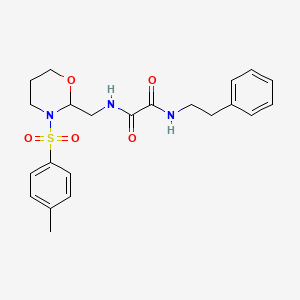![molecular formula C17H11BrF3N3S B2439681 5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-76-3](/img/structure/B2439681.png)
5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups including a bromophenyl group, a methyl group, and a trifluoromethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s challenging to provide an analysis of its chemical reactions .Scientific Research Applications
Structural Insights and Chemical Properties
Molecular Conformation and Interactions The compound 5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine, a derivative of 1,2,4-triazine, exhibits a planar triazine ring, inclined at various angles with respect to adjacent phenyl and benzene rings. This structural conformation facilitates specific molecular interactions. In the crystal state, these molecules engage in intermolecular hydrogen bonding, forming intricate ring motifs and infinite columns along certain axes, contributing to the compound's stability and potential reactivity (Fun, Quah, Nithinchandra, & Kalluraya, 2011).
Chemical Reactivity and Modification The compound's chemical framework allows for various modifications, influencing its reactivity and potential applications. For instance, the interaction with phosphoruspentasulfide modifies the compound into corresponding thiones, and methylation processes introduce methylsulfanyl groups, showcasing the versatility of the compound for further chemical transformations (Collins, Hughes, & Johnson, 2000).
Potential Applications
Heterocyclic Chemistry and Derivative Synthesis The compound serves as a precursor in heterocyclic chemistry, facilitating the synthesis of various derivatives. For instance, it's involved in the alkylation processes to yield ethanones derivatives and participates in heterocyclization reactions, leading to the creation of structurally unique and potentially biologically active heterocyclic compounds (Rybakova, Kim, Khaybullina, & Sobolevskaya, 2020).
Biological and Pharmacological Potentials Although specific pharmacological applications are not detailed in the retrieved papers, the structural framework of 1,2,4-triazine derivatives has been associated with antimicrobial, larvicidal, and antitumor activities in other studies. These findings suggest that with further research, derivatives of this compound could potentially be explored for similar biological and pharmacological applications (Kumara et al., 2015).
properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3S/c1-10-16(25-14-7-5-13(18)6-8-14)22-15(24-23-10)11-3-2-4-12(9-11)17(19,20)21/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPEJUTKBTBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)


![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)



![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)
![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)
